Simpinicline

Description

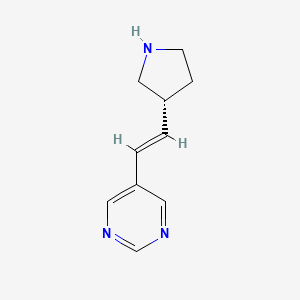

Structure

3D Structure

Propriétés

Numéro CAS |

753015-44-0 |

|---|---|

Formule moléculaire |

C10H13N3 |

Poids moléculaire |

175.23 g/mol |

Nom IUPAC |

5-[(E)-2-[(3R)-pyrrolidin-3-yl]ethenyl]pyrimidine |

InChI |

InChI=1S/C10H13N3/c1(9-3-4-11-5-9)2-10-6-12-8-13-7-10/h1-2,6-9,11H,3-5H2/b2-1+/t9-/m0/s1 |

Clé InChI |

FNEHSHNEXMPCLJ-VWCDRPFISA-N |

SMILES isomérique |

C1CNC[C@H]1/C=C/C2=CN=CN=C2 |

SMILES canonique |

C1CNCC1C=CC2=CN=CN=C2 |

Origine du produit |

United States |

Foundational & Exploratory

Simpinicline's Mechanism of Action in Dry Eye Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, and accompanied by ocular symptoms, in which tear film instability and hyperosmolarity, ocular surface inflammation and damage, and neurosensory abnormalities play etiological roles. Simpinicline (formerly OC-02) is an investigational therapeutic agent administered as a nasal spray, designed to treat DED by stimulating the natural production of tear film. This technical guide provides an in-depth overview of the mechanism of action of this compound, based on available clinical and preclinical information.

Core Mechanism of Action: Stimulation of the Trigeminal Parasympathetic Pathway

This compound's primary mechanism of action is the activation of the trigeminal parasympathetic pathway.[1][2] Administered intranasally, the drug targets nicotinic acetylcholine receptors (nAChRs) located on the trigeminal nerve endings within the nasal cavity.[3][4] This stimulation generates a nerve impulse that travels along the trigeminal nerve to the superior salivatory nucleus in the brainstem.[5] From there, efferent parasympathetic nerve fibers project to the lacrimal functional unit (LFU), which comprises the lacrimal glands, meibomian glands, and conjunctival goblet cells.[2][6] Activation of these efferent nerves triggers the release of neurotransmitters, leading to the secretion of all three layers of the tear film: the aqueous layer from the lacrimal glands, the lipid layer from the meibomian glands, and the mucin layer from the goblet cells.[1][5] This process aims to restore the natural, complete tear film and alleviate the signs and symptoms of dry eye disease.[3]

Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)

This compound is a cholinergic agonist with a specific affinity for various subtypes of nicotinic acetylcholine receptors.[7] Contrary to initial hypotheses that focused on the α7 nAChR subtype due to its role in anti-inflammatory pathways, available data suggests that this compound is a potent agonist at α4β2, α3β4, α3α5β4, and α4α6β2 receptors, and a weak agonist at the α7 receptor.[7] This receptor selectivity profile indicates that the primary mechanism for increased tear production is likely mediated through these heteromeric nAChR subtypes present on the trigeminal nerve.

While this compound is a weak agonist at the α7 nAChR, the activation of this receptor subtype is known to play a role in the cholinergic anti-inflammatory pathway, which can be relevant in the context of DED where inflammation is a key component. However, the clinical significance of this compound's weak α7 agonism in the context of its overall efficacy in DED has not been fully elucidated.

Quantitative Data from Clinical Trials

The PEARL Phase II clinical trial, a multicenter, randomized, controlled, double-masked study, evaluated the efficacy and safety of single-dose this compound nasal spray in patients with DED. The study assessed changes in Schirmer's Test Score (STS), a measure of aqueous tear production, and Eye Dryness Score (EDS).

Table 1: Efficacy of this compound Nasal Spray in the PEARL Phase II Trial

| Treatment Group | Mean Change from Baseline in Schirmer's Test Score (mm) | Mean Change from Baseline in Eye Dryness Score |

| Vehicle (Control) | 3.0 | -6.5 |

| This compound 0.11 mg | 9.0 | -9.4 |

| This compound 0.55 mg | 17.5 | -17.4 |

| This compound 1.1 mg | 19.6 | -20.7 |

The results demonstrated a statistically significant and dose-dependent improvement in tear production and a reduction in the sensation of eye dryness with this compound treatment compared to the vehicle.

Experimental Protocols

PEARL Phase II Clinical Trial Methodology (NCT03452397)

-

Study Design: A multicenter, randomized, controlled, double-masked Phase II clinical trial.

-

Participants: 165 patients aged ≥22 years with a diagnosis of DED, an Ocular Surface Disease Index (OSDI) score ≥23, a corneal fluorescein staining score ≥2 in at least one region or ≥4 for all regions, and a Schirmer's test score ≤10 mm.

-

Intervention: Patients were randomized in a 1:1:1:1 ratio to receive a single 100 µL dose of vehicle or this compound nasal spray at concentrations of 0.11 mg, 0.55 mg, or 1.1 mg in each nostril.

-

Primary Efficacy Outcomes:

-

Change in Schirmer's Test Score (STS) from baseline immediately after treatment administration.

-

Change in Eye Dryness Score (EDS) from before to 5 minutes after treatment during controlled adverse environment (CAE) exposure.

-

-

Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs). The most common non-ocular TEAEs were cough and throat irritation. Ocular adverse events were infrequent and included eye pruritus and keratitis.

Generalized Preclinical Dry Eye Model Protocol

While specific preclinical studies on this compound in dry eye models are not publicly available, a general experimental workflow can be outlined based on standard methodologies in the field.

-

Animal Models: Common animal models for DED include rabbits and mice.

-

Induction of Dry Eye: DED can be induced through various methods, such as the administration of muscarinic receptor antagonists like scopolamine to reduce tear secretion, or by exposing the animals to a controlled desiccating environment.

-

Treatment Administration: this compound would be administered as a nasal spray at varying doses, with a control group receiving a vehicle spray.

-

Outcome Measures:

-

Tear Production: Measured using methods like the phenol red thread test or Schirmer's test.

-

Ocular Surface Integrity: Assessed by corneal and conjunctival staining with dyes such as fluorescein and lissamine green.

-

Histopathology: Examination of ocular tissues to assess changes in goblet cell density and signs of inflammation.

-

Molecular Analysis: Quantification of inflammatory markers (e.g., cytokines, chemokines) in ocular tissues or tear fluid using techniques like polymerase chain reaction (PCR) or enzyme-linked immunosorbent assay (ELISA).

-

Conclusion

This compound represents a novel approach to the treatment of dry eye disease by leveraging the body's own neural pathways to stimulate natural tear production. Its mechanism of action is centered on the activation of nicotinic acetylcholine receptors on the trigeminal nerve, leading to the stimulation of the lacrimal functional unit. Clinical data from the PEARL Phase II trial supports the efficacy of this approach in increasing tear volume and reducing patient-reported symptoms of dryness. Further research, including the publication of detailed preclinical data and Phase III clinical trial results, will provide a more comprehensive understanding of this compound's therapeutic profile and its place in the management of dry eye disease.

References

- 1. Oyster Point Pharma Announces Preclinical Study Results and [globenewswire.com]

- 2. researchgate.net [researchgate.net]

- 3. sec.gov [sec.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documentsdelivered.com [documentsdelivered.com]

- 7. | BioWorld [bioworld.com]

Simpinicline (OC-02): An In-Depth Technical Guide to Nicotinic Acetylcholine Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nicotinic acetylcholine receptor (nAChR) subtype selectivity profile of Simpinicline (OC-02). This compound is a selective cholinergic agonist that has been investigated for its therapeutic potential.[1] Understanding its interaction with various nAChR subtypes is critical for elucidating its mechanism of action and guiding further drug development efforts. This document summarizes the available data on its binding affinity and functional activity, details the experimental protocols used to determine these parameters, and visualizes key biological and experimental processes.

nAChR Subtype Selectivity Profile of this compound

This compound citrate has been qualitatively described as a strong agonist at several neuronal nAChR subtypes, including α4β2, α3β4, α3α5β4, and α4α6β2 receptors.[2] It is characterized as a weak agonist at the α7 receptor subtype.[2] This profile suggests a degree of selectivity for heteromeric nAChRs composed of α and β subunits over the homomeric α7 subtype.

Binding Affinity (Ki)

Binding affinity is a measure of the strength of the interaction between a ligand (this compound) and a receptor. It is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity. The following table is structured to present the binding affinities of this compound for various nAChR subtypes.

| nAChR Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2 | [³H]-Epibatidine | Recombinant | Data Not Publicly Available | - |

| α3β4 | [³H]-Epibatidine | Recombinant | Data Not Publicly Available | - |

| α7 | [¹²⁵I]-α-Bungarotoxin | Recombinant | Data Not Publicly Available | - |

| α3α5β4 | Specific Ligand | Recombinant | Data Not Publicly Available | - |

| α4α6β2 | Specific Ligand | Recombinant | Data Not Publicly Available | - |

| α1β1δγ (muscle) | [¹²⁵I]-α-Bungarotoxin | Torpedo electroplax | Data Not Publicly Available | - |

Functional Activity (EC50 and Intrinsic Efficacy)

Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. Key parameters include the half-maximal effective concentration (EC50), which indicates the potency of the agonist, and the intrinsic efficacy (or activity), which describes the maximal response of the compound relative to a full agonist (like acetylcholine or nicotine).

| nAChR Subtype | Assay Type | Cellular System | EC50 (nM) | Intrinsic Efficacy (% of ACh/Nicotine) | Reference |

| α4β2 | Two-Electrode Voltage Clamp | Xenopus Oocytes | Data Not Publicly Available | Strong Agonist | [2] |

| α3β4 | Two-Electrode Voltage Clamp | Xenopus Oocytes | Data Not Publicly Available | Strong Agonist | [2] |

| α7 | Two-Electrode Voltage Clamp | Xenopus Oocytes | Data Not Publicly Available | Weak Agonist | [2] |

| α3α5β4 | Functional Assay | Recombinant Cells | Data Not Publicly Available | Strong Agonist | [2] |

| α4α6β2 | Functional Assay | Recombinant Cells | Data Not Publicly Available | Strong Agonist | [2] |

Key Experimental Protocols

The determination of nAChR subtype selectivity involves two primary types of experiments: radioligand binding assays to assess affinity and functional assays to determine efficacy and potency.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of this compound at specific nAChR subtypes.

General Protocol (Competitive Inhibition Assay):

-

Membrane Preparation:

-

Homogenize tissues or cultured cells expressing the nAChR subtype of interest (e.g., HEK293 cells transfected with specific α and β subunit cDNAs) in a cold buffer solution.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Resuspend the final membrane preparation in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Incubation:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7), and a range of concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known competing ligand (e.g., nicotine).

-

Total binding is measured in the absence of any competing ligand.

-

Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

Quickly wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays (Two-Electrode Voltage Clamp)

Functional assays on recombinant receptors expressed in Xenopus oocytes are a common method to evaluate the potency (EC50) and efficacy of a compound at a specific ion channel subtype.

Objective: To determine the EC50 and intrinsic efficacy of this compound at specific nAChR subtypes.

General Protocol:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

Microinject the oocytes with cRNAs encoding the specific α and β subunits of the desired nAChR subtype.

-

Incubate the injected oocytes for 2-7 days to allow for receptor expression on the cell surface.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., Ringer's solution).

-

Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

-

Clamp the oocyte membrane potential at a holding potential, typically between -50 mV and -90 mV.

-

-

Compound Application and Data Acquisition:

-

Apply a known concentration of a full agonist (e.g., acetylcholine) to elicit a maximal current response (Imax).

-

After a washout period, apply increasing concentrations of this compound to the oocyte and record the resulting inward currents.

-

Ensure sufficient washout time between applications to allow the receptors to recover from desensitization.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration of this compound.

-

Normalize the responses to the maximal current elicited by the reference full agonist.

-

Plot the normalized current response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

The intrinsic efficacy is calculated as the maximal response to this compound divided by the maximal response to the full agonist, expressed as a percentage.

-

Visualizations: Pathways and Workflows

Diversity of Neuronal nAChR Subtypes

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels formed by the assembly of various α and β subunits. This combinatorial diversity gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological properties.

Caption: this compound's differential agonism at heteromeric and homomeric nAChR subtypes.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow for determining binding affinity using a radioligand assay.

nAChR Activation and Signaling Pathway

Upon agonist binding, nAChRs undergo a conformational change, opening an intrinsic ion channel permeable to cations. This influx of ions leads to membrane depolarization and downstream cellular responses.

Caption: General signaling pathway following nAChR activation by an agonist.

References

Preclinical Pharmacology of Simpinicline (OC-02): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simpinicline (OC-02) is a highly selective nicotinic acetylcholine receptor (nAChR) agonist that has been investigated for the treatment of dry eye disease and irritable bowel syndrome, and has also shown potential as an antiviral agent. This technical guide provides a comprehensive overview of the publicly available preclinical pharmacology of this compound, including its mechanism of action, pharmacodynamics, and available in vitro data. Due to the proprietary nature of pharmaceutical development, a complete preclinical data set, including detailed pharmacokinetics and toxicology, is not fully available in the public domain. This document synthesizes the existing scientific literature and publicly disclosed information to offer a detailed understanding of this compound's preclinical profile.

Introduction

This compound (OC-02) is a small molecule developed by Oyster Point Pharma, which was later acquired by Viatris. It is a potent and selective agonist of various nicotinic acetylcholine receptors (nAChRs). The primary therapeutic rationale for its development in dry eye disease is the stimulation of the trigeminal parasympathetic pathway to increase natural tear production.[1][2][3] Additionally, in vitro studies have demonstrated its antiviral activity against SARS-CoV-2.[4]

Mechanism of Action

This compound's primary mechanism of action is the activation of nicotinic acetylcholine receptors. It is a strong agonist at the α4β2, α3β4, α3α5β4, and α4α6β2 nAChR subtypes, and a weak agonist at the α7 subtype.[4]

Stimulation of the Trigeminal Parasympathetic Pathway for Dry Eye Disease

In the context of dry eye disease, intranasally administered this compound is believed to activate nAChRs on the trigeminal nerve endings within the nasal cavity. This activation stimulates the trigeminal parasympathetic pathway, leading to the release of acetylcholine at the lacrimal gland, which in turn stimulates the secretion of all three layers of the tear film: the aqueous, mucin, and lipid layers.[1][2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and safety of trigeminal parasympathetic pathway stimulation for dry eye: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eyesoneyecare.com [eyesoneyecare.com]

- 5. Mechanism of Action (MOA)| Tyrvaya® (varenicline solution) Nasal Spray [tyrvaya-pro.com]

Simpinicline's Therapeutic Potential via the Trigeminal Parasympathetic Pathway: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simpinicline, a novel nicotinic acetylcholine receptor (nAChR) agonist, is emerging as a significant modulator of the trigeminal parasympathetic pathway. Primarily investigated for its secretomotor effects in the treatment of dry eye disease, its mechanism of action holds broader implications for autonomic regulation and sensory modulation within the trigeminal system. This technical guide provides an in-depth analysis of this compound's interaction with the trigeminal parasympathetic pathway, presenting key quantitative data from clinical trials, detailing experimental methodologies, and visualizing the underlying biological and operational frameworks. The focus is on its established effects on tear secretion, with a discussion of its potential, yet less explored, role in modulating trigeminal pain based on the known functions of nAChR agonists in nociception.

Introduction to this compound and the Trigeminal Parasympathetic Pathway

This compound (also known as OC-02) is a selective agonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3] Its primary therapeutic application to date has been in the form of a nasal spray for the treatment of dry eye disease.[1][3] The mechanism of action relies on the activation of the trigeminal parasympathetic pathway, a neural circuit that plays a crucial role in regulating secretomotor functions in the head, including tearing and salivation.[4][5][6]

The trigeminal parasympathetic pathway, also known as the nasolacrimal reflex, is initiated by the stimulation of trigeminal nerve endings.[4][6] In the context of this compound's application for dry eye, the drug is administered intranasally to target nAChRs on trigeminal sensory nerve endings in the nasal cavity.[1][3] This activation generates an afferent signal that travels to the brainstem, leading to the efferent stimulation of the lacrimal gland via parasympathetic nerves, ultimately resulting in increased tear production.[2][4] While the focus of this compound's development has been on this secretomotor effect, the widespread presence of nAChRs throughout the trigeminal system, including the trigeminal ganglion, suggests a potential for broader therapeutic applications, including the modulation of trigeminal pain.[7][8][9][10]

Quantitative Data from Clinical Trials

The most comprehensive quantitative data for this compound comes from the PEARL Phase II clinical trial, which evaluated the efficacy and safety of OC-02 nasal spray for dry eye disease.[3]

Table 1: Efficacy of Single-Dose this compound (OC-02) Nasal Spray in the PEARL Phase II Trial

| Dose Group | N | Mean Change from Baseline in Schirmer Test Score (mm) | Mean Change from Baseline in Eye Dryness Score (EDS) |

| Vehicle (Control) | 42 | 3.0 | -6.5 |

| 0.11 mg OC-02 | 41 | 9.0 | -9.4 |

| 0.55 mg OC-02 | 41 | 17.5 | -17.4 |

| 1.1 mg OC-02 | 41 | 19.6 | -20.7 |

Data extracted from the PEARL Phase II Randomized Trial publication.[3]

Table 2: Adverse Events Reported in the PEARL Phase II Trial

| Adverse Event | Frequency | Severity |

| Cough | Most Common | Mild to Moderate |

| Throat Irritation | Common | Mild to Moderate |

| Eye Pruritus | 1 patient | Not specified |

| Keratitis | 1 patient | Not specified |

Data extracted from the PEARL Phase II Randomized Trial publication.[3]

Experimental Protocols

PEARL Phase II Randomized Clinical Trial Protocol

Objective: To evaluate the efficacy and safety of single-dose OC-02 (this compound solution) nasal spray on the signs and symptoms of dry eye disease.

Study Design: A multi-center, randomized, double-masked, vehicle-controlled Phase II study.

Participant Population:

-

N = 165 adult patients (≥22 years of age) with a diagnosis of dry eye disease.

-

Inclusion criteria included an Ocular Surface Disease Index (OSDI) score ≥23, a corneal fluorescein staining score ≥2 in at least one region or ≥4 for all regions combined, and a Schirmer test score (STS) ≤10 mm.

Intervention:

-

Patients were randomly assigned in a 1:1:1:1 ratio to one of four treatment groups:

-

Vehicle (control)

-

0.11 mg OC-02 nasal spray

-

0.55 mg OC-02 nasal spray

-

1.1 mg OC-02 nasal spray

-

-

A single dose of the assigned study drug (100 µL) was administered using a nasal spray atomizer at two separate visits (Visit 1 and Visit 2, separated by 15-19 days).

Primary Efficacy Outcomes:

-

Change in Schirmer Test Score (STS): Measured from baseline to immediately after treatment administration at Visit 1. The STS assesses tear production by placing a small strip of filter paper inside the lower eyelid for five minutes. The amount of moisture absorbed by the paper is then measured in millimeters.

-

Change in Eye Dryness Score (EDS): Measured from before to 5 minutes after treatment during a controlled adverse environment (CAE) exposure at Visit 2. The EDS is a patient-reported outcome assessing the severity of eye dryness on a visual analog scale.

Safety Assessments:

-

Monitoring and recording of all adverse events (AEs), including both ocular and non-ocular events.

-

Severity and relatedness of AEs to the study drug were assessed by the investigators.

Visualizing the Pathways and Processes

Diagram 1: The Trigeminal Parasympathetic Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of trigeminal parasympathetic pathway stimulation for dry eye: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Varenicline Solution Nasal Spray: A Review in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The antinociceptive effects of alpha7 nicotinic agonists in an acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Insights on Neuronal Nicotinic Acetylcholine Receptors as Targets for Pain and Inflammation: A Focus on α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Systemic administration of an alpha-7 nicotinic acetylcholine agonist reverses neuropathic pain in male Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting α7 nicotinic acetylcholine receptors for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

Simpinicline (OC-02): A Technical Deep Dive into its Binding Affinity and Signaling at Nicotinic Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Simpinicline (OC-02) is a selective nicotinic acetylcholine receptor (nAChR) agonist that has demonstrated a distinct pharmacological profile. This technical guide provides an in-depth analysis of this compound's binding affinity and functional activity across various nAChR subtypes. A comprehensive summary of its interaction with α4β2, α3β4, α3α5β4, α4α6β2, and α7 receptors is presented, supported by detailed experimental methodologies for the assays used to determine these interactions. Furthermore, this document elucidates the known signaling pathways associated with the nAChR subtypes for which this compound shows significant agonistic activity, visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound (OC-02) and Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are integral to synaptic transmission in the central and peripheral nervous systems. Their activation by the endogenous neurotransmitter acetylcholine, or by exogenous agonists like nicotine and this compound, leads to a conformational change in the receptor, opening a channel permeable to cations and resulting in depolarization of the cell membrane. The diverse assembly of different α and β subunits gives rise to a wide array of nAChR subtypes, each with unique pharmacological and physiological properties.

This compound (OC-02) has been identified as a potent agonist at several of these neuronal nAChR subtypes. Understanding its specific binding affinities and the downstream signaling cascades it initiates is crucial for elucidating its therapeutic potential and guiding further drug development.

Binding Affinity and Functional Activity of this compound (OC-02)

The interaction of this compound with various nAChR subtypes has been characterized through in vitro pharmacological studies. It is described as a strong agonist for α4β2, α3β4, α3α5β4, and α4α6β2 receptors, while exhibiting weak agonist activity at the α7 receptor subtype[1].

While specific publicly available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound for each of these subtypes is limited, the qualitative descriptions from preclinical data highlight its selectivity profile. The following table summarizes the known activity of this compound at key nAChR subtypes.

| Receptor Subtype | This compound (OC-02) Activity |

| α4β2 | Strong Agonist |

| α3β4 | Strong Agonist |

| α3α5β4 | Strong Agonist |

| α4α6β2 | Strong Agonist |

| α7 | Weak Agonist |

Table 1: Summary of this compound (OC-02) activity at various nicotinic receptor subtypes.[1]

Experimental Protocols

The determination of binding affinity and functional activity of a compound like this compound at nAChR subtypes typically involves radioligand binding assays and functional assays, respectively.

Radioligand Binding Assays for Determining Binding Affinity (Ki)

Radioligand binding assays are a standard method to determine the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for specific nAChR subtypes.

General Protocol:

-

Membrane Preparation: Cell lines (e.g., HEK293, CHO) stably expressing the human nAChR subtype of interest (e.g., α4β2, α3β4) are cultured. The cells are harvested and homogenized in a suitable buffer, followed by centrifugation to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.

-

Competition Binding Assay:

-

A constant concentration of a high-affinity radioligand for the specific nAChR subtype is used. For example, [³H]-epibatidine is commonly used for α4β2 and α3β4 receptors.

-

The membrane preparation is incubated with the radioligand in the presence of increasing concentrations of unlabeled this compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

-

-

Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assays for Determining Agonist Potency (EC50)

Functional assays measure the biological response elicited by an agonist. For nAChRs, this is typically the ion flux through the channel upon activation.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for activating specific nAChR subtypes.

General Protocol (Two-Electrode Voltage Clamp on Xenopus Oocytes):

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: The oocytes are injected with cRNAs encoding the specific human nAChR subunits of interest (e.g., α4 and β2). The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping and one for current recording).

-

The oocyte is perfused with a standard saline solution.

-

This compound at various concentrations is applied to the oocyte, and the resulting inward current (due to cation influx) is measured.

-

-

Data Analysis: The peak current response at each concentration of this compound is recorded. The data are then plotted as a concentration-response curve, and a sigmoidal dose-response equation is used to calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

Signaling Pathways of nAChR Subtypes Activated by this compound

The activation of nAChRs by agonists like this compound initiates a cascade of intracellular events, primarily triggered by the influx of cations, particularly Ca²⁺. The specific downstream signaling pathways can vary depending on the receptor subtype and the cellular context.

α4β2 Nicotinic Receptor Signaling

The α4β2 nAChR is one of the most abundant subtypes in the brain and is a primary target for nicotine. Its activation by this compound can lead to both ionotropic and metabotropic signaling.

-

Ionotropic Signaling: The primary and most rapid signaling event is the influx of Na⁺ and Ca²⁺, leading to membrane depolarization. This can trigger the firing of action potentials and the release of neurotransmitters.

-

Metabotropic Signaling: Recent studies have revealed that α4β2 nAChRs can also engage in slower, second messenger-based signaling. This can occur independently of its ion channel function. For instance, nicotinic stimulation of α4β2 nAChRs can activate Src kinase in a β-arrestin1-dependent manner. Activated Src then phosphorylates Syk kinase, which in turn activates Phospholipase C γ1 (PLCγ1). PLCγ1 activation leads to the production of diacylglycerol (DAG), which activates Protein Kinase C βII (PKCβII)[2]. Additionally, for α4β2 receptors, a JAK2/STAT3-dependent signaling pathway has been described, although it is not yet fully elucidated[3].

α3β4 Nicotinic Receptor Signaling

The α3β4 nAChR is predominantly found in the autonomic ganglia and has also been identified in other tissues, including the airway epithelium.

-

Ionotropic Signaling: Similar to other nAChRs, its activation leads to cation influx and cellular depolarization.

-

Metabotropic Signaling: In the airway epithelium, α3β4 nAChRs have been shown to mediate a metabotropic release of intracellular Ca²⁺ via an inositol 1,4,5-trisphosphate (IP3)-dependent pathway. This increase in intracellular Ca²⁺ can then lead to the activation of soluble adenylyl cyclases (sAC), resulting in an increase in intracellular cAMP[3].

α3α5β4 and α4α6β2 Nicotinic Receptor Signaling

The inclusion of accessory subunits like α5 and α6 can significantly alter the properties and signaling of nAChRs.

-

α3α5β4: The α5 subunit, when co-assembled with α3 and β4 subunits, can modulate receptor function, including altering ligand potency and affecting receptor desensitization. The α5 subunit has also been found to bind G-proteins, suggesting a role in metabotropic signaling, although the specific downstream pathways are still under investigation[4].

-

α4α6β2: The α6 subunit is predominantly expressed in dopaminergic neurons. Receptors containing the α6 subunit, in combination with α4 and β2, are thought to play a crucial role in dopamine release in brain regions associated with reward and motor control. The signaling downstream of these receptors is closely linked to the modulation of dopaminergic transmission, which involves complex interactions with dopamine receptors and downstream effectors like DARPP-32.

Further research is needed to fully delineate the specific signaling cascades initiated by the activation of these complex heteromeric nAChR subtypes by this compound.

Conclusion

This compound (OC-02) is a selective nAChR agonist with a distinct profile, showing strong agonistic activity at α4β2, α3β4, α3α5β4, and α4α6β2 receptor subtypes. Its interaction with these receptors initiates both rapid ionotropic and more sustained metabotropic signaling cascades, influencing a variety of cellular processes. A thorough understanding of its binding affinities and the specific signaling pathways it modulates is essential for the continued development and characterization of its therapeutic applications. The methodologies and pathway diagrams presented in this guide provide a foundational framework for researchers and scientists in the field of nicotinic receptor pharmacology. Further quantitative studies on the binding and functional profile of this compound will be invaluable in refining our understanding of this promising compound.

References

- 1. eyesoneyecare.com [eyesoneyecare.com]

- 2. α6β2* and α4β2* Nicotinic Acetylcholine Receptors As Drug Targets for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α6β2* and α4β2* Nicotinic Receptors Both Regulate Dopamine Signaling with Increased Nigrostriatal Damage: Relevance to Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The α5 Nicotinic Acetylcholine Receptor Subunit Differentially Modulates α4β2* and α3β4* Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Simpinicline (OC-02) Nasal Spray: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Immediate Release: Princeton, NJ – This document provides a comprehensive technical guide on the pharmacokinetics and pharmacodynamics of Simpinicline (OC-02) nasal spray, a novel nicotinic acetylcholine receptor (nAChR) agonist developed for the treatment of dry eye disease. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed summary of the available data, experimental methodologies, and mechanisms of action.

Executive Summary

This compound nasal spray is a highly selective cholinergic agonist designed to stimulate the trigeminal parasympathetic pathway, thereby increasing natural tear production. Administered intranasally, it activates nicotinic acetylcholine receptors in the nasal cavity, offering a novel approach to managing dry eye disease. Clinical trial data has demonstrated a dose-dependent improvement in both the signs and symptoms of this condition. While detailed pharmacokinetic data remains limited in publicly available literature, pharmacodynamic studies have provided significant insights into its efficacy and mechanism of action.

Pharmacokinetics

Quantitative pharmacokinetic data for this compound nasal spray, including parameters such as Cmax, Tmax, AUC, and half-life, are not publicly available at this time. Pre-clinical and clinical development programs collect this information to establish the safety and efficacy profile of a drug candidate[1].

Pharmacodynamics

The pharmacodynamic effects of this compound nasal spray have been evaluated in clinical trials, most notably the PEARL Phase II study. This research has demonstrated that this compound produces a rapid and dose-dependent increase in tear production and a reduction in the sensation of eye dryness.

Table 1: Dose-Dependent Effect of this compound Nasal Spray on Tear Production (Schirmer's Test Score)

| Treatment Group | Mean Change from Baseline in STS (mm) |

| Vehicle (Control) | 3.0 |

| 0.11 mg this compound | 9.0 |

| 0.55 mg this compound | 17.5 |

| 1.1 mg this compound | 19.6 |

Data from the PEARL Phase II Clinical Trial. STS (Schirmer's Test Score) is a measure of tear production.[1][2]

Table 2: Dose-Dependent Effect of this compound Nasal Spray on Eye Dryness Score

| Treatment Group | Mean Change from Baseline in EDS |

| Vehicle (Control) | -6.5 |

| 0.11 mg this compound | -9.4 |

| 0.55 mg this compound | -17.4 |

| 1.1 mg this compound | -20.7 |

Data from the PEARL Phase II Clinical Trial. EDS (Eye Dryness Score) is a patient-reported outcome on a visual analogue scale.[1][2]

Mechanism of Action

This compound is a nicotinic acetylcholine receptor (nAChR) agonist.[3][4] When administered as a nasal spray, it stimulates the trigeminal nerve, which is a key component of the parasympathetic nervous system accessible within the nasal cavity.[3][5] This activation of the trigeminal parasympathetic pathway leads to the stimulation of the lacrimal functional unit, resulting in increased production of natural tear film.[3] this compound exhibits strong agonist activity at the α4β2, α3β4, α3α5β4, and α4α6β2 nAChR subtypes, with weak agonist activity at the α7 receptor.[4]

Key Experimental Protocols

The following outlines the methodology for the PEARL Phase II clinical trial, a key study in the evaluation of this compound nasal spray.

PEARL (Phase II) Study Protocol

-

Objective: To evaluate the efficacy and safety of single-dose OC-02 (this compound) nasal spray in adult patients with dry eye disease.[1]

-

Study Design: A multicenter, randomized, double-masked, vehicle-controlled trial.[1]

-

Patient Population: 165 adult patients (≥22 years of age) with a diagnosis of dry eye disease, an Ocular Surface Disease Index score ≥23, a corneal fluorescein staining score ≥2 in more than one region or ≥4 for all regions, and a Schirmer test score (STS) ≤10 mm.[1][2]

-

Treatment Groups: Patients were randomized in a 1:1:1:1 ratio to receive a single 100 µL dose of one of the following:

-

Vehicle (control)

-

0.11 mg this compound nasal spray

-

0.55 mg this compound nasal spray

-

1.1 mg this compound nasal spray[1]

-

-

Primary Efficacy Outcomes:

-

Change in Schirmer's Test Score (STS) from baseline to immediately after treatment administration at the first visit.[1][2]

-

Change in Eye Dryness Score (EDS) from before to 5 minutes after treatment during a controlled adverse environment exposure at the second visit (15-19 days after the first visit).[1][2]

-

-

Safety Assessments: Monitoring of adverse events throughout the study. The most common non-ocular adverse events reported were cough and throat irritation.[1]

References

- 1. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mims.com [mims.com]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. eyesoneyecare.com [eyesoneyecare.com]

- 5. Novel nasal spray therapy for dry eye shows promise - American Academy of Ophthalmology [aao.org]

Methodological & Application

Application Notes and Protocols for Simpinicline Nasal Spray in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simpinicline, also known as OC-02, is a selective nicotinic acetylcholine receptor (nAChR) agonist.[1] It demonstrates strong agonistic activity at several nAChR subtypes, including α4β2, α3β4, α3α5β4, and α4α6β2, with weaker activity at the α7 subtype.[1] this compound has been investigated in a nasal spray formulation for the treatment of dry eye disease in Phase II clinical trials, where it showed a dose-dependent increase in tear production.[2][3]

Beyond its effects on tear secretion, the role of nAChRs in cognitive processes suggests that this compound may be a valuable research tool for studying learning, memory, and neuroprotection.[4][5] The α7 nAChR subtype, in particular, is a target of interest for cognitive enhancement due to its high permeability to calcium and its role in activating downstream signaling pathways associated with synaptic plasticity, such as the ERK1/2 and CREB phosphorylation pathways.[6][7]

These application notes provide detailed protocols for utilizing a research-grade this compound nasal spray formulation in both in vitro and in vivo experimental settings to explore its pharmacological profile and potential therapeutic applications.

Product Information

-

Product Name: this compound Nasal Spray, Research Grade

-

Synonyms: OC-02

-

Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Agonist[1]

-

Formulation: Aqueous solution for intranasal administration

Suggested Research Applications

-

Neuropharmacology: Investigation of nAChR function in various brain regions.

-

Cognitive Science: Elucidation of the role of specific nAChR subtypes in learning and memory.

-

Drug Discovery: Screening for novel nAChR modulators and evaluation of their therapeutic potential.

-

Ophthalmology Research: Study of the nasolacrimal reflex and secretagogue activity.

-

Virology: In vitro assessment of antiviral properties.[1]

Data Presentation

In Vitro Activity of this compound and Other nAChR Agonists

| Compound | Receptor Subtype | Assay Type | Cell Line | Value | Reference |

| This compound (OC-02) | Not Specified | Antiviral Activity | Calu-3 | IC50: 0.04 µM | [1] |

| A-582941 | rat α7 nAChR | Radioligand Binding | Rat brain membranes | Ki: 10.8 nM | [6] |

| A-582941 | human α7 nAChR | Radioligand Binding | Human brain membranes | Ki: 16.7 nM | [6] |

| α-CtxMII | α6β2* nAChR | Radioligand Binding | Rat striatum | Ki: 1.3 nM | [8] |

| Methyllycaconitine | α6* nAChR | Radioligand Binding | Rat striatum | Ki: 40 nM | [8] |

In Vivo Effects of this compound Nasal Spray (Clinical Data)

| Dose | Primary Outcome | Result (Least-Squares Mean Change from Baseline) | Reference |

| Vehicle | Schirmer Test Score (STS) | 3.0 mm | [2] |

| 0.11 mg | Schirmer Test Score (STS) | 9.0 mm | [2] |

| 0.55 mg | Schirmer Test Score (STS) | 17.5 mm | [2] |

| 1.1 mg | Schirmer Test Score (STS) | 19.6 mm | [2] |

| Vehicle | Eye Dryness Score (EDS) | -6.5 | [2] |

| 0.11 mg | Eye Dryness Score (EDS) | -9.4 | [2] |

| 0.55 mg | Eye Dryness Score (EDS) | -17.4 | [2] |

| 1.1 mg | Eye Dryness Score (EDS) | -20.7 | [2] |

Signaling Pathways and Experimental Workflows

α7 nAChR signaling cascade.

Radioligand binding assay workflow.

Morris water maze workflow.

Experimental Protocols

Formulation of this compound Nasal Spray for Research Use

For preclinical research, a sterile, isotonic aqueous solution of this compound is recommended. The following is a representative formulation based on commonly used excipients for nasal sprays.[9][10]

Materials:

-

This compound Citrate

-

Sodium Chloride

-

Disodium Phosphate

-

Sodium Dihydrogen Phosphate

-

Polysorbate 80

-

Edetate Disodium

-

Benzalkonium Chloride (as a preservative, if required for multi-dose preparations)

-

Sterile Water for Injection

Procedure:

-

Prepare a phosphate buffer solution (pH 7.0) using disodium phosphate and sodium dihydrogen phosphate in sterile water.

-

Add sodium chloride to achieve an isotonic solution.

-

Dissolve Edetate Disodium and Polysorbate 80 in the buffer.

-

Accurately weigh and dissolve this compound Citrate in the solution.

-

If a preservative is needed, add benzalkonium chloride.

-

Adjust the final volume with sterile water.

-

Filter the solution through a 0.22 µm sterile filter.

-

Package in appropriate nasal spray devices calibrated to deliver the desired volume per actuation (e.g., 50-100 µL).

In Vitro Characterization

1. Radioligand Binding Assay for nAChR Affinity

This protocol is for determining the binding affinity (Ki) of this compound for specific nAChR subtypes expressed in a heterologous system (e.g., CHO or HEK293 cells).

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the nAChR subtype of interest.

-

Radioligand specific for the nAChR subtype (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7).

-

This compound stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (pre-soaked in polyethylenimine).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Thaw the cell membrane preparation on ice and resuspend in binding buffer.

-

In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine) to a set of wells. For total binding, add only buffer and radioligand.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate with gentle agitation for 60-90 minutes at room temperature.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Calculate the IC₅₀ value from the competition binding curve and convert it to a Ki value using the Cheng-Prusoff equation.

2. Calcium Imaging Assay for Functional Activity

This protocol measures changes in intracellular calcium concentration in response to this compound, providing a functional readout of nAChR activation.

Materials:

-

Cells expressing the nAChR of interest (e.g., SH-SY5Y neuroblastoma cells or transfected HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

This compound stock solution.

-

96- or 384-well black, clear-bottom plates.

-

Fluorescence microplate reader with kinetic reading capabilities and automated injection.

Procedure:

-

Plate the cells in the microplate and culture until they form a confluent monolayer.

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

Place the plate in the fluorescence microplate reader and allow it to equilibrate.

-

Measure baseline fluorescence.

-

Inject varying concentrations of this compound and immediately begin kinetic measurement of fluorescence intensity.

-

Analyze the data to determine the EC₅₀ for the calcium response.

In Vivo Assessment of Cognitive Enhancement

Morris Water Maze for Spatial Learning and Memory

This protocol is designed to assess the effects of this compound nasal spray on spatial learning and memory in rodents, potentially using a scopolamine-induced amnesia model.[11][12][13]

Apparatus:

-

A circular pool (1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at 22-25°C.

-

A submerged escape platform (10-15 cm in diameter).

-

Visual cues placed around the room.

-

A video tracking system.

Procedure:

-

Habituation: Acclimatize the animals to the testing room and handling for several days prior to the experiment.

-

Drug Administration: Administer this compound nasal spray or vehicle intranasally at a defined time before training (e.g., 30 minutes). If using the scopolamine model, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the nasal spray.

-

Acquisition Training (4-5 days):

-

Conduct 4 trials per day for each animal.

-

For each trial, gently place the animal into the water facing the pool wall at one of four randomized start locations.

-

Allow the animal to swim and find the hidden platform. If it fails to find it within 60-120 seconds, guide it to the platform.

-

Allow the animal to remain on the platform for 15-30 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (24 hours after the last training session):

-

Remove the platform from the pool.

-

Administer the same pre-treatment (this compound or vehicle).

-

Place the animal in the pool from a novel start position and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swim path.

-

-

Data Analysis: Analyze escape latencies during acquisition to assess learning. Analyze probe trial data to assess memory consolidation and retrieval.

Safety and Handling

This compound is a potent pharmacological agent and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. The nasal spray formulation should be administered in a well-ventilated area. Dispose of unused material and waste in accordance with local regulations.

References

- 1. eyesoneyecare.com [eyesoneyecare.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and Safety of Single-dose OC-02 (this compound Solution) Nasal Spray on Signs and Symptoms of Dry Eye Disease: The PEARL Phase II Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. α7 nicotinic acetylcholine receptors and their role in cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cognitive enhancement in man with ispronicline, a nicotinic partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Validation and scopolamine-reversal of latent learning in the water maze utilizing a revised direct platform placement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Simpinicline Testing in Animal Models of Dry Eye

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing dry eye disease (DED) in animal models and a proposed framework for evaluating the therapeutic potential of Simpinicline, a selective α7 nicotinic acetylcholine receptor (nAChR) agonist.

Introduction to this compound and its Role in Dry Eye Disease

Dry eye disease is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, resulting in symptoms of discomfort and visual disturbance. This compound (also known as OC-02) is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist that has shown promise in clinical trials for DED. Its primary mechanism of action is believed to be the stimulation of the trigeminal parasympathetic pathway, which innervates the lacrimal functional unit, leading to increased tear production.[1][2][3] Additionally, activation of the α7nAChR has been linked to a cholinergic anti-inflammatory pathway, which may help to mitigate the neuroinflammation associated with DED.[4][5][6]

Experimental Protocols for Inducing Dry Eye Disease in Animal Models

Several animal models have been developed to mimic the signs and symptoms of human DED.[4][5][7] The choice of model often depends on the specific aspects of the disease being investigated. Below are detailed protocols for three commonly used models.

Scopolamine-Induced Dry Eye Model (Aqueous-Deficient)

This model induces DED by pharmacologically blocking muscarinic receptors, leading to reduced aqueous tear production.[4][8][9]

Animal Species: Mouse (e.g., C57BL/6) or Rat (e.g., Lewis) Materials:

-

Scopolamine hydrobromide

-

Sterile 0.9% saline

-

Subcutaneous injection supplies

-

Osmotic pumps (optional, for continuous delivery)[8]

Protocol:

-

Prepare a solution of scopolamine hydrobromide in sterile saline at the desired concentration.

-

Administer scopolamine via subcutaneous injection. The frequency and dosage may need to be optimized, but a common starting point is daily injections.[10]

-

Alternatively, for continuous administration, surgically implant a pre-filled osmotic pump subcutaneously.[8]

-

House the animals in a standard environment. For a more severe model, this can be combined with a controlled environment chamber with low humidity.[11]

-

Monitor the animals for signs of dry eye, which typically develop over several days to weeks.[8]

Benzalkonium Chloride (BAC)-Induced Dry Eye Model (Evaporative and Inflammatory)

BAC is a preservative commonly found in eye drops that can induce ocular surface inflammation, goblet cell loss, and tear film instability, mimicking aspects of both aqueous-deficient and evaporative dry eye.[9][12]

Animal Species: Rabbit (e.g., New Zealand White) or Mouse (e.g., BALB/c) Materials:

-

Sterile phosphate-buffered saline (PBS)

-

Micropipette

Protocol:

-

Prepare the desired concentration of BAC in sterile PBS. A common concentration is 0.1% for rabbits and 0.2% for mice.[12][13]

-

Topically instill a small volume (e.g., 5-10 µL for mice, 25-50 µL for rabbits) of the BAC solution onto the ocular surface of one or both eyes. The contralateral eye can serve as a control.[12]

-

Repeat the instillation one to two times daily for a period of 7 to 14 days.[12][13]

-

Monitor the animals for the development of dry eye signs.

Controlled Environment Chamber (CEC)-Induced Dry Eye Model (Evaporative)

This model exposes animals to a low-humidity, high-airflow environment to induce desiccating stress and evaporative dry eye.[2][14][15]

Animal Species: Mouse (e.g., BALB/c) Materials:

-

Controlled environment chamber with regulated humidity, temperature, and airflow.

Protocol:

-

House the mice in a CEC with low relative humidity (e.g., < 20-30%), constant airflow (e.g., 15 L/min), and a controlled temperature (e.g., 21-23°C).[2][14]

-

Maintain a control group of mice in a normal environment with moderate humidity (e.g., 50-70%) and no forced airflow.[2][14]

-

The duration of exposure can range from a few days to several weeks, depending on the desired severity of the dry eye phenotype.[2][14]

-

This model can be combined with scopolamine administration to create a more severe, mixed-mechanism dry eye model.[11]

Proposed Protocol for this compound Administration and Efficacy Evaluation

As this compound is clinically administered as a nasal spray to stimulate the trigeminal parasympathetic pathway, a similar route could be adapted for animal models. Alternatively, topical ocular administration can be explored to assess direct effects on the ocular surface.

Administration Routes:

-

Intranasal: Administer a small volume of this compound solution into the nasal cavity of the animal.

-

Topical Ocular: Apply a small volume of this compound solution directly to the ocular surface.

Treatment Groups:

-

Vehicle Control: Administer the vehicle solution (without this compound) via the chosen route.

-

This compound Treatment Group(s): Administer one or more concentrations of this compound solution.

-

Positive Control: (Optional) A known effective treatment for dry eye, such as cyclosporine A.[16]

Evaluation of Efficacy:

A battery of tests should be performed at baseline and at various time points throughout the study to assess the efficacy of this compound.

| Parameter | Method | Description | Endpoint |

| Tear Production | Phenol Red Thread Test or Schirmer's Test | Measures aqueous tear volume. A wetted thread or paper strip is placed in the conjunctival fornix for a set time. | Increased length of wetted thread/strip (in mm). |

| Corneal Epithelial Integrity | Fluorescein Staining | Fluorescein dye is applied to the ocular surface and stains areas of epithelial damage, which are then scored under a cobalt blue light. | Reduced fluorescein staining score. |

| Conjunctival Goblet Cell Density | Periodic Acid-Schiff (PAS) Staining | Conjunctival tissue is collected, sectioned, and stained with PAS to identify and quantify mucin-containing goblet cells. | Increased number of goblet cells per unit area. |

| Tear Film Stability | Tear Break-up Time (TBUT) | A drop of fluorescein is instilled, and the time taken for the first dry spot to appear on the cornea is measured. | Increased TBUT (in seconds). |

| Ocular Surface Inflammation | Immunohistochemistry or Flow Cytometry | Ocular tissues (cornea, conjunctiva) or draining lymph nodes are analyzed for the presence of inflammatory markers (e.g., CD4+ T-cells, M1/M2 macrophages). | Reduced infiltration of inflammatory cells or a shift from pro-inflammatory (M1) to anti-inflammatory (M2) macrophage phenotype. |

| Gene Expression of Inflammatory Cytokines | Real-time PCR | RNA is extracted from ocular tissues to quantify the expression of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6). | Decreased mRNA expression of pro-inflammatory cytokines. |

Signaling Pathways and Experimental Workflows

This compound-Induced Tear Secretion via the Trigeminal Parasympathetic Pathway

This compound, administered nasally, activates α7 nicotinic acetylcholine receptors on the trigeminal nerve endings in the nasal mucosa. This initiates a neural signal that travels to the brainstem and then efferently via parasympathetic nerves to the lacrimal functional unit, stimulating tear secretion.

Caption: this compound's stimulation of the trigeminal parasympathetic pathway.

Intracellular Signaling Cascade for Tear and Mucin Secretion

Cholinergic stimulation of lacrimal acinar and conjunctival goblet cells triggers intracellular signaling cascades that lead to secretion. A key pathway involves the activation of Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Increased intracellular Ca2+ is a primary driver of protein and fluid secretion from the lacrimal gland.[1][10] Another important signaling molecule is cyclic AMP (cAMP), which can also promote tear secretion.[7][8]

Caption: Intracellular signaling for tear and mucin secretion.

Cholinergic Anti-Inflammatory Pathway in Dry Eye

Activation of the α7nAChR on immune cells, such as macrophages, can suppress the production of pro-inflammatory cytokines. This is known as the cholinergic anti-inflammatory pathway. In the context of DED, this compound may exert therapeutic effects by downregulating the pro-inflammatory M1 macrophage phenotype and reducing ocular surface inflammation.[4][5]

References

- 1. Calcium signaling in lacrimal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neural Regulation of Lacrimal Gland Secretory Processes: Relevance in Dry Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Role of protein kinase C in cholinergic stimulation of lacrimal gland protein secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling pathways used by EGF to stimulate conjunctival goblet cell secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. Role of cyclic AMP in the eye with glaucoma [bmbreports.org]

- 9. Signal transduction and control of lacrimal gland protein secretion: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Goblet Cells of the Conjunctiva: A Review of Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Calcium signaling in lacrimal glan ... | Article | H1 Connect [archive.connect.h1.co]

- 13. Small-molecule CFTR activators increase tear secretion and prevent experimental dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cholinergic Agonists Activate P2X7 Receptors to Stimulate Protein Secretion by the Rat Lacrimal Gland - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Signaling in Lacrimal Glands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Stimulation of tear secretion by topical agents that increase cyclic nucleotide levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Simpinicline's Antiviral Efficacy In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Simpinicline (also known as OC-02) is a selective nicotinic acetylcholine receptor (nAChR) agonist.[1] Recent preclinical studies have demonstrated its potential as an antiviral agent, specifically showing potent activity against the alpha variant of SARS-CoV-2 in in vitro assays using Calu-3 human lung adenocarcinoma cell lines.[1][2] The reported half-maximal inhibitory concentration (IC50) was a potent 0.04 μM.[1][2] The proposed mechanism of action for its antiviral effects is the inhibition of viral entry and replication.[2] This document provides detailed protocols for in vitro assays to further evaluate the antiviral efficacy of this compound and to investigate its mechanism of action.

Postulated Signaling Pathway for Antiviral Activity

This compound's role as a nicotinic acetylcholine receptor agonist suggests a potential mechanism involving the modulation of host cell pathways to create an antiviral state. One plausible cascade is the activation of the cholinergic anti-inflammatory pathway. This pathway is primarily mediated by the α7 nicotinic acetylcholine receptor (α7-nAChR), which is expressed on various immune and epithelial cells.[3][4] Activation of α7-nAChR can lead to the inhibition of pro-inflammatory cytokine production.[3][4] It is hypothesized that by binding to nAChRs on lung epithelial cells, this compound may trigger downstream signaling events that interfere with the viral life cycle.

Caption: Postulated signaling pathway of this compound's antiviral action.

Data Presentation: Summary of Key Antiviral Parameters

The following tables provide a template for summarizing the quantitative data obtained from the described in vitro assays.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Duration (hours) | CC50 (µM) |

| Calu-3 | 48 | [Insert Data] |

| Vero E6 | 48 | [Insert Data] |

CC50: 50% cytotoxic concentration

Table 2: Antiviral Activity of this compound against SARS-CoV-2

| Assay Type | Cell Line | Virus Strain | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| CPE Inhibition | Vero E6 | Alpha Variant | [Insert Data] | [Insert Data] |

| Plaque Reduction | Vero E6 | Alpha Variant | [Insert Data] | [Insert Data] |

| Viral Yield Reduction | Calu-3 | Alpha Variant | [Insert Data] | [Insert Data] |

EC50: 50% effective concentration

Experimental Protocols

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating true antiviral activity from cytotoxicity.

Workflow for Cytotoxicity Assay

Caption: Workflow for determining the cytotoxicity of this compound.

Methodology:

-

Cell Seeding: Seed Calu-3 or Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Compound Addition: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

-

Cell Viability Assessment: Add a cell viability reagent (e.g., MTS or MTT) to each well according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay provides a preliminary assessment of the antiviral activity of this compound by observing the inhibition of virus-induced cell death.

Methodology:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound and Virus Addition: Add serial dilutions of this compound to the wells. Subsequently, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. Include uninfected and untreated infected controls.

-

Incubation: Incubate the plate for 48-72 hours until CPE is observed in the untreated infected control wells.

-

CPE Visualization: Stain the cells with a solution such as crystal violet to visualize cell viability.

-

Data Analysis: Determine the 50% effective concentration (EC50) by identifying the concentration of this compound that inhibits 50% of the viral CPE.

Plaque Reduction Assay

This is a more quantitative assay to determine the concentration of this compound that reduces the number of viral plaques by 50%.

Workflow for Plaque Reduction Assay

Caption: Workflow for the plaque reduction assay.

Methodology:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to confluency.

-

Virus Infection: Prepare dilutions of SARS-CoV-2 and incubate them with equal volumes of this compound dilutions for 1 hour at 37°C. Infect the confluent cell monolayers with the virus-drug mixture.

-

Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with the corresponding concentrations of this compound.

-

Incubation: Incubate the plates for 48-72 hours to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the EC50, the concentration of this compound that reduces the plaque number by 50% compared to the untreated control.

Viral Yield Reduction Assay

This assay measures the effect of this compound on the production of new infectious virus particles.

Methodology:

-

Cell Seeding and Infection: Seed Calu-3 cells in 24-well plates. The next day, infect the cells with SARS-CoV-2 at a specific MOI in the presence of various concentrations of this compound.

-

Incubation: Incubate the plates for 24-48 hours.

-

Supernatant Collection: Collect the cell culture supernatants, which contain the progeny virions.

-

Viral Titer Determination: Determine the viral titer in the collected supernatants using a TCID50 (50% tissue culture infectious dose) assay or a plaque assay on Vero E6 cells.

-

Data Analysis: Calculate the EC50 as the concentration of this compound that reduces the viral yield by 50% compared to the untreated control.

Conclusion

The provided protocols and data presentation frameworks offer a comprehensive approach to evaluating the in vitro antiviral efficacy of this compound. These assays are essential for confirming its activity against various viral strains, elucidating its mechanism of action, and providing the foundational data necessary for further preclinical and clinical development. The visualization of the proposed signaling pathway and experimental workflows aims to enhance the understanding and execution of these critical studies.

References

- 1. eyesoneyecare.com [eyesoneyecare.com]

- 2. researchgate.net [researchgate.net]

- 3. Nicotinic cholinergic system and COVID-19: In silico evaluation of nicotinic acetylcholine receptor agonists as potential therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholinergic anti-inflammatory pathway and COVID-19 [bi.tbzmed.ac.ir]

Application Notes and Protocols for Simpinicline (OC-02) in Rabbit Models of Dry Eye Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Simpinicline (OC-02), a nicotinic acetylcholine receptor (nAChR) agonist, in rabbit models of aqueous-deficient dry eye disease (DED). The protocols outlined below are based on established methodologies for inducing DED in rabbits and are adapted for the intranasal administration route of this compound.

Disclaimer: Specific preclinical data on this compound (OC-02) in rabbit models is not extensively available in public literature. The following protocols and data are representative examples derived from the known mechanism of action of this compound, clinical trial data in humans, and standard preclinical ophthalmology practices. The quantitative data presented is illustrative to guide researchers in experimental design and data presentation.

Introduction to this compound (OC-02)

This compound (OC-02) is a selective nicotinic acetylcholine receptor (nAChR) agonist developed for the treatment of DED. Administered as a nasal spray, it activates the trigeminal parasympathetic pathway, leading to a natural increase in tear film production by stimulating the lacrimal, meibomian, and goblet cells.[1][2][3] This novel mechanism of action offers a promising therapeutic approach by leveraging the body's own tear-producing capabilities.

Signaling Pathway of this compound (OC-02)

This compound acts by binding to and activating nAChRs on the trigeminal nerve endings within the nasal cavity. This stimulation initiates a nerve signal that travels along the trigeminal parasympathetic pathway to the lacrimal functional unit, resulting in the secretion of all three layers of the tear film.

Caption: Mechanism of Action of this compound (OC-02).

Experimental Protocols

Rabbit Model of Aqueous-Deficient Dry Eye

This protocol describes the induction of a transient, aqueous-deficient dry eye model in New Zealand White rabbits using topical atropine sulfate, a muscarinic receptor antagonist that inhibits tear secretion.

Materials:

-

New Zealand White rabbits (male or female, 2-3 kg)

-

Atropine sulfate ophthalmic solution (1%)

-

Sterile saline solution (0.9%)

-

Standard animal restraining devices

-

Micropipette

Procedure:

-

Acclimatization: Acclimate rabbits to the laboratory environment for at least 7 days prior to the experiment.

-

Baseline Measurements: Perform baseline ocular surface assessments for all rabbits, including Schirmer's Tear Test (STT), Tear Break-Up Time (TBUT), and corneal fluorescein staining.

-

Induction:

-

Instill one drop (approximately 50 µL) of 1% atropine sulfate ophthalmic solution into the conjunctival sac of each eye.

-

Repeat the instillation three times daily (e.g., 8:00 AM, 2:00 PM, 8:00 PM) for 5 consecutive days.

-

The contralateral eye can be treated with sterile saline to serve as a control, or a separate group of animals can be used as saline controls.

-

-

Confirmation of Dry Eye: On Day 6, after the 5-day induction period, re-evaluate STT, TBUT, and fluorescein staining to confirm the establishment of dry eye signs (e.g., significant reduction in STT values).

Efficacy Study of Intranasal this compound (OC-02)